molecular formula C19H16F2N2O3S2 B2756273 N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide CAS No. 1226430-55-2

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide

Cat. No.: B2756273
CAS No.: 1226430-55-2
M. Wt: 422.46
InChI Key: ROQPWIWBDJLBKK-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a thiophene ring, a carboxamide group, and various substituents including a difluorobenzyl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions using appropriate amines and carboxylic acid derivatives.

    Substitution Reactions: The difluorobenzyl and phenylsulfonyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The difluorobenzyl and phenylsulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions may vary depending on the specific substituents, but common reagents include halides and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide: can be compared with other thiophene carboxamides, such as:

Uniqueness

The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of difluorobenzyl and phenylsulfonyl groups may impart unique properties, such as increased stability or enhanced binding affinity to biological targets.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-[(3,5-difluorophenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O3S2/c1-23(28(25,26)16-5-3-2-4-6-16)17-7-8-27-18(17)19(24)22-12-13-9-14(20)11-15(21)10-13/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROQPWIWBDJLBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCC2=CC(=CC(=C2)F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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